2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- involves multiple steps, including the formation of the diazepinone ring and the introduction of hydroxyl and phenylmethyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazepinone derivatives with varying substituents and functional groups. Examples include:
- 2H-1,3-Diazepin-2-one, hexahydro-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)-
- 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((4-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)-
Uniqueness
The uniqueness of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
153182-50-4 |
---|---|
Molecular Formula |
C35H32F6N2O3 |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(trifluoromethyl)phenyl]methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H32F6N2O3/c36-34(37,38)27-15-7-13-25(17-27)21-42-29(19-23-9-3-1-4-10-23)31(44)32(45)30(20-24-11-5-2-6-12-24)43(33(42)46)22-26-14-8-16-28(18-26)35(39,40)41/h1-18,29-32,44-45H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
DVAMPQUOHXJGKH-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F)CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.